molecular formula C15H19N9 B2836710 N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine CAS No. 2201322-55-4

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine

Katalognummer: B2836710
CAS-Nummer: 2201322-55-4
Molekulargewicht: 325.38
InChI-Schlüssel: VTXYVPHNIVQMQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine is a complex organic compound with a molecular formula of C15H19N9 and a molecular weight of 325.38 g/mol. This compound features a unique structure that includes a triazolo-pyridazinyl moiety fused to an azetidinyl-pyrimidine scaffold, making it of significant interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine typically involves multi-step organic synthesis. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, which is then coupled with an azetidin-3-yl group under controlled conditions. The final step involves the introduction of the pyrimidine-2,4-diamine moiety through a series of nucleophilic substitution reactions. Common reagents used in these steps include various halogenated intermediates, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated intermediates are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in preclinical studies for targeting specific molecular pathways involved in disease progression.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazinyl core and exhibit similar biological activities.

    Azetidinyl-pyrimidine derivatives: Compounds with this scaffold are known for their antimicrobial and anticancer properties.

Uniqueness

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications.

Biologische Aktivität

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine (CAS: 2201322-55-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity, kinase inhibition, and overall therapeutic potential.

PropertyValue
Molecular FormulaC15H19N9
Molecular Weight325.37 g/mol
CAS Number2201322-55-4

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of derivatives related to this compound against various cancer cell lines. In particular, a related compound (12e) demonstrated significant cytotoxicity with IC50 values of:

  • A549 (Lung Cancer) : 1.06 ± 0.16 μM
  • MCF-7 (Breast Cancer) : 1.23 ± 0.18 μM
  • HeLa (Cervical Cancer) : 2.73 ± 0.33 μM

These values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, suggesting its potential as an antitumor agent .

Kinase Inhibition

The compound has been evaluated for its inhibitory activity against c-Met kinase, a target implicated in various cancers due to its role in tumor growth and metastasis. The compound exhibited an IC50 value of 0.090 μM against c-Met kinase, which is comparable to the known inhibitor Foretinib (IC50 = 0.019 μM). This suggests that the compound could serve as a potent inhibitor of c-Met signaling pathways, which is crucial for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications of the molecular structure impact biological activity. Key findings include:

  • The presence of a triazolo-pyrazine moiety contributes significantly to the biological activity.
  • Substitution patterns on the pyrimidine and azetidine rings influence both cytotoxicity and kinase inhibition.

These insights are critical for future optimization of the compound to enhance its efficacy and selectivity .

In Vitro Studies

In vitro assays using the MTT method have shown that several derivatives exhibit moderate to high cytotoxicity across different cancer cell lines. For instance:

  • Compounds with halogen substitutions showed varied effects on cytotoxicity, with some maintaining significant activity while others did not.

These results underscore the importance of specific functional groups in modulating the biological properties of triazolo-pyridazine derivatives .

Apoptosis Induction

Further investigations revealed that the most active compounds could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase. This mechanism of action is crucial for understanding how these compounds can be utilized in cancer therapy .

Eigenschaften

IUPAC Name

2-N,4-N,4-N-trimethyl-2-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N9/c1-21(2)12-6-7-16-15(18-12)22(3)11-8-23(9-11)14-5-4-13-19-17-10-24(13)20-14/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXYVPHNIVQMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.